molecular formula C14H14N4O2S B4769376 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide

Cat. No.: B4769376
M. Wt: 302.35 g/mol
InChI Key: IRKCRBMMPVBMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various areas of research. This compound is commonly referred to as ETP-46464 and has been studied extensively for its therapeutic potential.

Mechanism of Action

The mechanism of action of ETP-46464 involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the inflammatory response. By inhibiting COX-2, ETP-46464 reduces inflammation and has potential therapeutic benefits.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have anti-inflammatory effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro. ETP-46464 has been studied for its potential to reduce pain and inflammation in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of ETP-46464 is its potential therapeutic benefits in the treatment of various diseases. Its anti-inflammatory and anti-cancer properties make it a promising compound for further research. However, one limitation of ETP-46464 is its potential toxicity. Further research is needed to determine the safety and efficacy of ETP-46464 in humans.

Future Directions

There are several future directions for research on ETP-46464. One area of research is the development of more efficient synthesis methods for ETP-46464. Another area of research is the investigation of the potential therapeutic benefits of ETP-46464 in humans. Further research is also needed to determine the safety and efficacy of ETP-46464 in the treatment of various diseases.

Scientific Research Applications

ETP-46464 has been studied extensively for its potential application in the treatment of various diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential application in the treatment of rheumatoid arthritis. ETP-46464 has also been studied for its potential application in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and has been studied as a potential chemotherapeutic agent.

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-2-18-9-10(8-16-18)7-15-14(19)11-6-12(20-17-11)13-4-3-5-21-13/h3-6,8-9H,2,7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKCRBMMPVBMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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